molecular formula C39H61ClO7Si B13856404 7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one

7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one

Cat. No.: B13856404
M. Wt: 705.4 g/mol
InChI Key: CYFNWXANCRBXMY-ZWCOVFJFSA-N
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Description

7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is a complex organic compound with a molecular formula of C39H61ClO7Si and a molecular weight of 705.45. This compound is an intermediate in the synthesis of Milbemycin D, a macrocyclic lactone used as a nematocide and insecticide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves multiple steps, including the formation of the core benzofuran structure and subsequent functionalization to introduce the chloro and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including macrocyclic lactones like Milbemycin D.

    Biology: Studied for its potential biological activity, including its role as a nematocide and insecticide.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent.

    Industry: Used in the production of agricultural chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Milbemycin D, it is believed to exert its effects by binding to and inhibiting specific enzymes or receptors involved in nematode and insect physiology. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Milbemycin D: A macrocyclic lactone with similar structural features and biological activity.

    Avermectins: Another class of macrocyclic lactones with antiparasitic activity.

    Ivermectin: A well-known antiparasitic agent with a similar mechanism of action.

Uniqueness

7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is unique due to its specific structural features, including the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of Milbemycin D further highlights its importance in the production of valuable agricultural and pharmaceutical compounds.

Properties

Molecular Formula

C39H61ClO7Si

Molecular Weight

705.4 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-12-chloro-24-hydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C39H61ClO7Si/c1-23(2)33-26(5)17-18-38(46-33)21-30-20-29(45-38)16-15-25(4)32(40)24(3)13-12-14-28-22-43-35-34(47-48(10,11)37(7,8)9)27(6)19-31(36(41)44-30)39(28,35)42/h12-15,19,23-24,26,29-35,42H,16-18,20-22H2,1-11H3/b13-12+,25-15+,28-14+/t24-,26-,29+,30-,31-,32+,33+,34+,35+,38+,39+/m0/s1

InChI Key

CYFNWXANCRBXMY-ZWCOVFJFSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)\C)O[C@@H]1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)C)OC1C(C)C

Origin of Product

United States

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